22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-2/'-O-de(3-amino-2,3,6-trideoxy-3
22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-2/'-O-de(3-amino-2,3,6-trideoxy-3
Brand Name:
Vulcanchem
CAS No.:
111073-21-3
VCID:
VC0011291
InChI:
InChI=1S/C66H76ClN9O24/c1-24(2)14-35(70-5)58(87)75-49-51(82)26-6-10-31(11-7-26)96-40-17-29-18-41(56(40)100-65-54(85)53(84)52(83)42(23-77)98-65)97-39-13-9-28(16-34(39)67)55(99-44-22-66(4,69)57(86)25(3)95-44)50-63(92)74-48(64(93)94)33-19-30(78)20-38(80)45(33)32-15-27(8-12-37(32)79)46(60(89)76-50)73-61(90)47(29)72-59(88)36(21-43(68)81)71-62(49)91/h6-13,15-20,24-25,35-36,42,44,46-55,57,65,70,77-80,82-86H,14,21-23,69H2,1-5H3,(H2,68,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)/t25-,35+,36-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,57-,65-,66-/m0/s1
SMILES:
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=CC(=CC(=C4C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=CC=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)O)O)O)C(=O)O)(C)N)O
Molecular Formula:
C66H76ClN9O24
Molecular Weight:
1414.823
22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-2/'-O-de(3-amino-2,3,6-trideoxy-3
CAS No.: 111073-21-3
Main Products
VCID: VC0011291
Molecular Formula: C66H76ClN9O24
Molecular Weight: 1414.823
CAS No. | 111073-21-3 |
---|---|
Product Name | 22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-2/'-O-de(3-amino-2,3,6-trideoxy-3 |
Molecular Formula | C66H76ClN9O24 |
Molecular Weight | 1414.823 |
Standard InChI | InChI=1S/C66H76ClN9O24/c1-24(2)14-35(70-5)58(87)75-49-51(82)26-6-10-31(11-7-26)96-40-17-29-18-41(56(40)100-65-54(85)53(84)52(83)42(23-77)98-65)97-39-13-9-28(16-34(39)67)55(99-44-22-66(4,69)57(86)25(3)95-44)50-63(92)74-48(64(93)94)33-19-30(78)20-38(80)45(33)32-15-27(8-12-37(32)79)46(60(89)76-50)73-61(90)47(29)72-59(88)36(21-43(68)81)71-62(49)91/h6-13,15-20,24-25,35-36,42,44,46-55,57,65,70,77-80,82-86H,14,21-23,69H2,1-5H3,(H2,68,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)/t25-,35+,36-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,57-,65-,66-/m0/s1 |
Standard InChIKey | GRMPSCGWTSZKES-HYXQRPQVSA-N |
SMILES | CC1C(C(CC(O1)OC2C3C(=O)NC(C4=CC(=CC(=C4C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=CC=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)O)O)O)C(=O)O)(C)N)O |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume